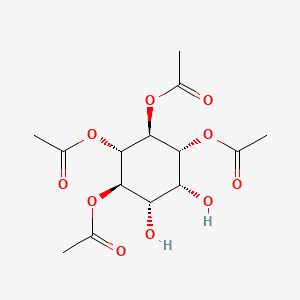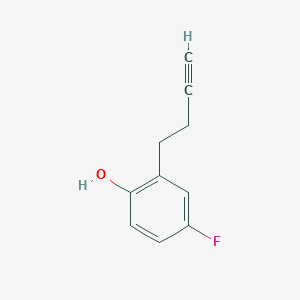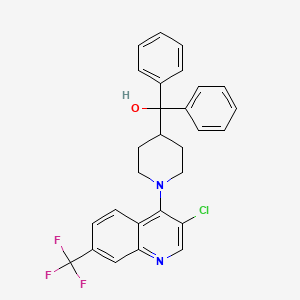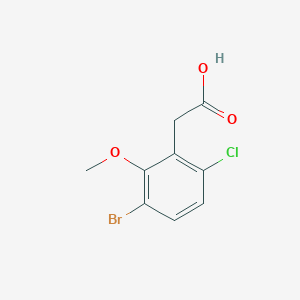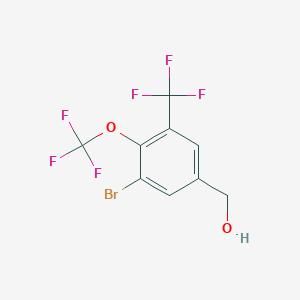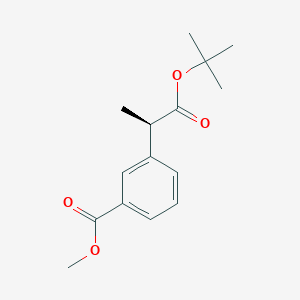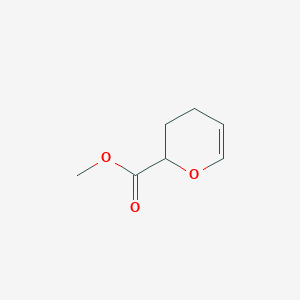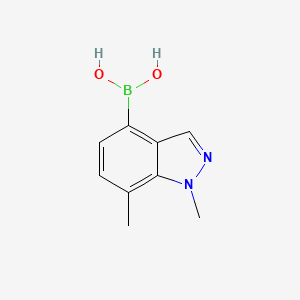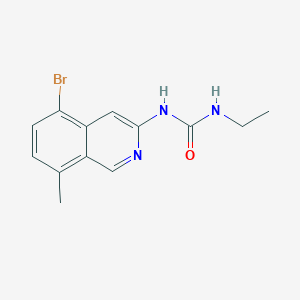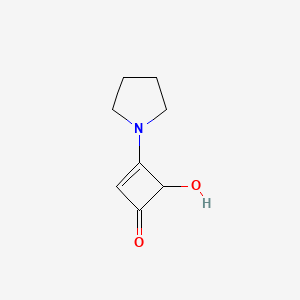
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone is a compound that features a cyclobutene ring substituted with a hydroxy group and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone typically involves the reaction of 3,4-diethoxycyclobut-3-ene-1,2-dione with (S)-pyrrolidin-2-ylmethanol in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature for 48 hours. The product is then purified using silica-gel column chromatography with a methanol-dichloromethane gradient solvent system, yielding the target compound as a pale yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to various alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrrolidinyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-bis[2-(hydroxymethyl)-pyrrolidin-1-yl]cyclobut-3-ene-1,2-dione: Similar structure but with additional hydroxymethyl groups.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidinyl group but with a benzonitrile core.
Uniqueness
4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone is unique due to its combination of a cyclobutene ring with both a hydroxy and a pyrrolidinyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-hydroxy-3-pyrrolidin-1-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H11NO2/c10-7-5-6(8(7)11)9-3-1-2-4-9/h5,8,11H,1-4H2 |
Clave InChI |
JBBOWEYIEYVJMF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=O)C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



